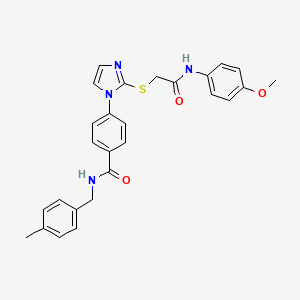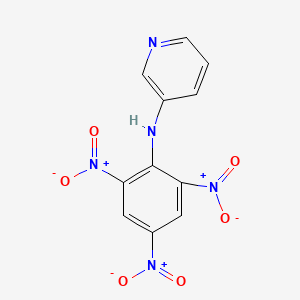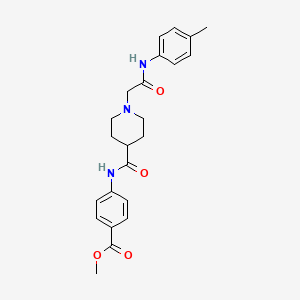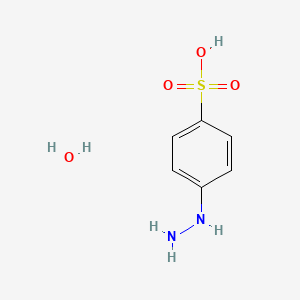
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2375816-30-9 . It has a molecular weight of 150.13 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is “(1R,2R)-2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid” and its InChI code is "1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1" . The InChI key is "ONTVBKAFCGRFDD-QWWZWVQMSA-N" .Physical And Chemical Properties Analysis
The compound is in the form of an oil .Applications De Recherche Scientifique
Enzymatic Synthesis of Chiral Intermediates
A significant application in scientific research involving cyclopropane derivatives, such as (1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid, is in the enzymatic synthesis of chiral intermediates. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, has been developed. This process showcases the use of ketoreductase (KRED) for the transformation of related substrates into chiral alcohols, demonstrating a green and environmentally sound method with high productivity for potential industrial applications (Guo et al., 2017).
Chemical Transformations and Ring-Opening Reactions
Chemical transformations of cyclopropane derivatives highlight another area of research interest. The ring-opening of donor-acceptor cyclopropanes by boronic acids and potassium organotrifluoroborates under metal-free conditions illustrates the versatility of these compounds in synthetic chemistry. This method, using trifluoroacetic acid or boron trifluoride as promoters, offers a pathway for the synthesis of structurally diverse compounds (Ortega & Csákÿ, 2016).
Deoxyfluorination for Acyl Fluorides Synthesis
Deoxyfluorination of carboxylic acids to acyl fluorides represents a pivotal reaction in organic synthesis, showcasing the functional versatility of cyclopropane derivatives. Using 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, various acyl fluorides can be efficiently synthesized from (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids under neutral conditions. This method facilitates the one-pot amidation reaction of carboxylic acids, indicating its potential for broader applications in synthetic and medicinal chemistry (Wang et al., 2021).
Investigation of Cyclopropane Stability and Reactivity
Research into the stability and reactivity of cyclopropane derivatives like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) sheds light on their potential as inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The study of DFACC's decomposition under physiological conditions and its interaction with ACC deaminase provides insights into the molecular interactions and reactivity patterns of cyclopropane derivatives, offering a foundation for future therapeutic applications (Liu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTVBKAFCGRFDD-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)




![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767298.png)
![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)


![1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2767302.png)

![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)
![5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2767310.png)
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2767313.png)